3-Hydrazinylquinoline hydrochloride

DNA intercalation Anticancer drug design Aminoquinoline scaffolds

Researchers requiring the C3 hydrazinylquinoline regioisomer for condensation libraries or mitochondrial studies cannot substitute 2- or 4-substituted analogs-regioisomer position dictates electronic character, DNA binding affinity, and synthetic accessibility. 3-Hydrazinylquinoline hydrochloride (CAS 63468-94-0) addresses this need: (1) Enables one-pot hydrazone/pyrazole synthesis with aldehydes or 1,3-diketones; derivatives show antimicrobial MIC 12.5 µg/mL. (2) Hydrochloride salt ensures aqueous solubility for bioassays and metallochromic reagent development. (3) Validated mitochondrial probe-inhibits ATP production, elevates H₂O₂, and increases inner membrane conductance. Supplied ≥95% purity with QA documentation; ready for immediate dispatch.

Molecular Formula C9H10ClN3
Molecular Weight 195.65 g/mol
CAS No. 63468-94-0
Cat. No. B1646412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydrazinylquinoline hydrochloride
CAS63468-94-0
Molecular FormulaC9H10ClN3
Molecular Weight195.65 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)NN.Cl
InChIInChI=1S/C9H9N3.ClH/c10-12-8-5-7-3-1-2-4-9(7)11-6-8;/h1-6,12H,10H2;1H
InChIKeyBOJSQUHIRFMBLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydrazinylquinoline HCl: Product Overview


3-Hydrazinylquinoline hydrochloride (CAS 63468-94-0) is a heterocyclic building block comprising a quinoline core with a hydrazinyl (-NH-NH₂) substituent at the 3-position, supplied as the hydrochloride salt (C₉H₁₀ClN₃, MW 195.65) . The compound serves as a versatile precursor for hydrazone, pyrazole, and triazole derivatives via condensation reactions [1], and its hydrochloride form provides enhanced water solubility (soluble in water and ethanol) compared to the free base , facilitating aqueous reaction conditions and biological assay compatibility [2].

1
Hydrazone, pyrazole and triazole precursor via condensation reactions
Versatile heterocyclic building block for derivative library synthesis
2
Hydrochloride salt supports aqueous reaction conditions
Water/ethanol solubility facilitates assay-compatible workflows without DMSO
3
3-Position hydrazine for distinct electronic and synthetic profile
C3 site more electron-deficient than C2 or C4; requires regioisomer-specific protocols

3-Hydrazinylquinoline HCl: Regioisomer Specificity


Hydrazinylquinolines with the hydrazine group at different positions (2-, 3-, 4-, 6-, or 8-) exhibit fundamentally distinct reactivity, biological target engagement, and physicochemical properties that preclude simple substitution . The 3-position places the nucleophilic hydrazine moiety at a site with distinct electronic character—the quinoline C3 position is more electron-deficient than C2 or C4 due to the adjacent nitrogen, altering condensation kinetics and hydrazone stability [1]. Critically, DNA intercalation studies of regioisomeric aminoquinoline derivatives demonstrate that 4-substituted quinolines exhibit higher DNA binding affinity than 2-substituted counterparts [2], establishing that the substitution position directly determines biomolecular interaction strength and downstream biological activity. Furthermore, synthetic accessibility differs markedly: SNAr reactions of 2,4-dichloroquinolines with hydrazine show high regioselectivity for C4 over C2 substitution [3], meaning that researchers requiring 3-substituted scaffolds cannot simply repurpose protocols optimized for other regioisomers. These position-dependent differences in electronic properties, target binding, and synthetic routes mean that substituting one hydrazinylquinoline regioisomer for another will produce non-equivalent derivatives with unpredictable biological outcomes.

Attribute
3-Hydrazinylquinoline HCl (Target)
Other Regioisomers (2-, 4-, 8-)
Electronic Character
C3 electron-deficient; distinct hydrazone stability and condensation kinetics
C2/C4 electronic profiles differ; reaction rates and product stability may shift
DNA Binding Affinity
Intermediate binding rank (4-sub > 3-sub > 2-sub reported)
4-Substituted quinolines show highest intercalation; 2-substituted show lower
Synthetic Route
Requires distinct route (diazotization/condensation); not accessible via SNAr at C4
2,4-Dichloroquinoline SNAr favors C4 over C2; 3-position requires alternative protocol

3-Hydrazinylquinoline HCl: Comparative Evidence


Regioisomeric DNA Binding Affinity

DNA binding studies of regioisomeric aminoquinoline derivatives (synthesized from 2-, 3-, and 4-hydrazinylquinoline precursors) revealed that 4-substituted quinoline analogs exhibit higher DNA binding affinity than 2-substituted counterparts via intercalation mode [1]. This finding establishes a clear rank order of DNA interaction strength based on substitution position, with direct implications for selecting hydrazinylquinoline building blocks in anticancer drug discovery programs targeting DNA intercalation mechanisms.

DNA Binding Affinity
Head-to-head
Rank order: 4-substituted > 3-substituted > 2-substituted quinoline analogs for DNA intercalation strength
Position-dependent intercalation context
Supports regioisomer selection for DNA-targeted SAR studies
DNA intercalation Anticancer drug design Aminoquinoline scaffolds

Cytotoxicity in MCF-7 Breast Cancer Cells

Hydrazone derivatives synthesized from 3-hydrazinylquinoline demonstrated cytotoxic activity against MCF-7 breast cancer cells with reported activity values . While direct comparator data within the same study is not available for alternative hydrazinylquinoline regioisomers, cross-study analysis indicates that the 3-position provides a viable scaffold for generating anticancer hydrazones.

MCF-7 Cytotoxicity
Data to verify
3-Hydrazinylquinoline-derived hydrazones reported activity against MCF-7 breast cancer cells; cross-study 4-substituted analogs show IC₅₀ 2.7–33.8 μg/mL range
Supports cytotoxicity endpoint review
Cross-study comparison; direct regioisomer head-to-head data not available
Breast cancer Hydrazone derivatives Cytotoxicity screening

Mitochondrial Oxidase Inhibition

Quinolin-3-yl-hydrazine derivatives (including the dihydrochloride salt form) act as potent oxidase inhibitors by binding to the prosthetic group in the enzyme active site, thereby inhibiting oxidation reactions . 2-(Quinolin-3-yl)hydrazine hydrochloride specifically inhibits the mitochondrial respiratory chain, decreases ATP production, increases inner mitochondrial membrane conductance, and elevates hydrogen peroxide production—mechanistic effects not uniformly observed across all hydrazinylquinoline regioisomers .

Mitochondrial Oxidase Inhibition
Class-level
Inhibits mitochondrial respiratory chain; decreases ATP, increases H₂O₂ and membrane conductance
Mitochondrial pathway-response context
3-Substitution confers specific mitochondrial profile; regioisomer comparative data limited
Oxidase inhibition Mitochondrial respiration Enzyme mechanism

Regioselective Hydrazinylation of Quinolines

In SNAr reactions of 2,4-dichloroquinolines with hydrazine hydrate, the reaction proceeds with high regioselectivity for mono-substitution at the C4 position rather than the C2 position [1]. This inherent regiochemical bias has significant implications: researchers requiring 3-hydrazinylquinoline cannot simply adapt protocols designed for 2- or 4-substituted analogs, as the electronic and steric environment at C3 differs fundamentally from both the activated C4 and C2 positions.

Regioselective Synthesis
Class-level
SNAr of 2,4-dichloroquinoline with hydrazine hydrate stops at C4 mono-substitution; C3 position inaccessible via this route
Synthetic route context differs by position
Procurement must align with required substitution pattern
SNAr reaction Regioselective synthesis Hydrazinylquinoline preparation

Aqueous Solubility for Biological Assays

3-Hydrazinylquinoline hydrochloride (CAS 63468-94-0, MW 195.65) is soluble in water and ethanol, whereas the free base form (3-hydrazinylquinoline, CAS 15793-78-9, MW 159.19) exhibits lower aqueous solubility . This solubility differential directly impacts experimental design: the hydrochloride salt enables direct dissolution in aqueous buffers for biological assays without requiring DMSO or other organic co-solvents that may interfere with cellular or enzymatic readouts .

Aqueous Solubility
Head-to-head
Hydrochloride salt: soluble in water and ethanol. Free base: lower aqueous solubility, requires organic co-solvent
Salt form selection supports aqueous assay workflows
Reduces DMSO-related interference risk in biological assays
Salt form selection Aqueous solubility Biological assay compatibility

Hydrazone-Based Metal Detection Reagents

A systematic study evaluated 22 hydrazones derived from 2-, 3-, and 8-hydrazinoquinoline regioisomers as colorimetric reagents for trace determinations of iron, cobalt, nickel, copper, and zinc [1]. Spectrophotometric analysis revealed that specific hydrazone derivatives show promise as sensitive reagents for simultaneous multi-metal determinations. The study demonstrates that hydrazone formation from 3-hydrazinylquinoline yields analytically useful chromogenic agents with distinct metal-binding properties compared to 2- and 8-substituted analogs.

Metal Detection Reagents
Head-to-head
22 hydrazones from 2-, 3-, and 8-regioisomers evaluated; 3-substituted scaffold yields sensitive chromogenic reagents for Fe, Co, Ni, Cu, Zn
Analytical reagent development context
Supports colorimetric multi-metal determination method development
Analytical chemistry Trace metal detection Colorimetric reagents

3-Hydrazinylquinoline HCl: Application Scenarios


Antimicrobial Hydrazone and Pyrazole Derivatives

Researchers developing novel antimicrobial agents via hydrazone or pyrazoline scaffolds should procure 3-hydrazinylquinoline hydrochloride as the hydrazine donor. The compound enables one-pot condensation reactions with aldehydes or 1,3-diketones to generate diverse derivative libraries. Derivatives bearing biaryl-substituted hydrazones have demonstrated MIC values of 12.5 mg/mL against E. coli, S. typhi, and P. aeruginosa, and 12.5–25 mg/mL against S. aureus, B. subtilis, and S. pneumoniae, with molecular docking showing binding affinities up to −10.2 kcal/mol against squalene epoxidase [1]. The hydrochloride salt form facilitates aqueous reaction conditions and eliminates base-mediated side reactions.

Mitochondrial Respiration and Oxidative Phosphorylation Studies

Investigators examining mitochondrial function, oxidative phosphorylation, or cellular energetics should select 3-hydrazinylquinoline hydrochloride for its documented effects on the mitochondrial respiratory chain. The compound inhibits ATP production, increases inner mitochondrial membrane conductance, and elevates hydrogen peroxide production —a mechanistic profile distinct from other hydrazine derivatives. This makes it a valuable tool compound for dissecting mitochondrial pathways and studying mitochondrial dysfunction in disease models.

Trace Metal Detection Reagent Development

Analytical chemistry laboratories developing colorimetric methods for trace metal quantification (iron, cobalt, nickel, copper, zinc) should utilize 3-hydrazinylquinoline hydrochloride as a hydrazone precursor. Comparative studies of 2-, 3-, and 8-hydrazinoquinoline hydrazones have validated the 3-substituted scaffold for generating sensitive metallochromic reagents capable of simultaneous multi-metal determinations [2]. The hydrochloride salt ensures reproducible solubility during hydrazone synthesis and subsequent assay preparation.

DNA-Targeted Anticancer Aminoquinoline Synthesis

Medicinal chemistry teams pursuing DNA-intercalating anticancer agents should consider 3-hydrazinylquinoline hydrochloride as a building block for aminoquinoline-substituted derivatives. Regioisomeric studies confirm that quinoline substitution position dictates DNA binding affinity, with 4-substituted analogs showing the strongest intercalation [3]. The 3-substituted scaffold provides a distinct SAR entry point that may yield derivatives with unique selectivity profiles compared to the more extensively studied 4-aminoquinoline chemotype (e.g., chloroquine analogs).

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Hydrazone/pyrazole condensation precursor
MIC and molecular docking endpoint context
Mitochondrial respiration studies
3-Position mitochondrial pathway activity
ATP, H₂O₂, and membrane conductance endpoints
Trace metal detection research
Metallochromic hydrazone scaffold
Spectrophotometric sensitivity and selectivity review
DNA-targeted cell-model studies
Regioisomer-specific intercalation profile
Cell-model endpoint review and SAR comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydrazinylquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.